
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone is a complex organic compound with a unique structure
Méthodes De Préparation
The synthesis of Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone involves multiple steps. The synthetic routes typically include the formation of the phenanthrene core followed by the introduction of functional groups such as hydroxyl, methyl, and oxo groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone can be compared with similar compounds such as:
- 13,17-seco-5.alpha.-androstane-17-oic acid
- 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-6-hydroxy-1,4a,7-trimethyl-1-phenanthrenecarboxylic acid
These compounds share structural similarities but differ in specific functional groups and molecular arrangements, which can influence their chemical properties and applications.
Propriétés
Numéro CAS |
6875-26-9 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4aS,4bR,6aS,9R,10aS,10bS,12aS)-9,10a,12a-trimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C20H30O3/c1-12-11-19(2)13(10-17(12)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(22)23-20/h12-16H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,19+,20+/m1/s1 |
Clé InChI |
HXVSTGSYDZPBSY-NPTBFVFBSA-N |
SMILES isomérique |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)CC1=O)C |
SMILES canonique |
CC1CC2(C(CCC3C2CCC4(C3CCC(=O)O4)C)CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


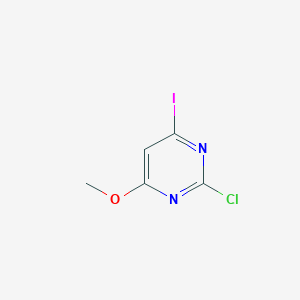
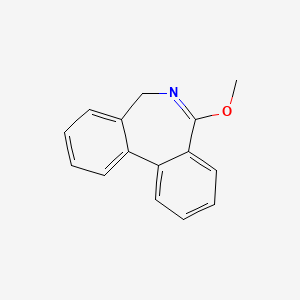
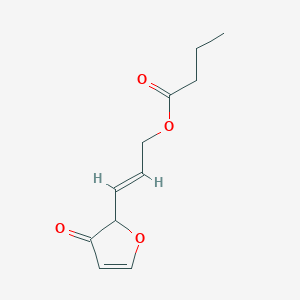
![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
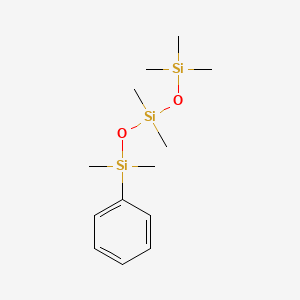
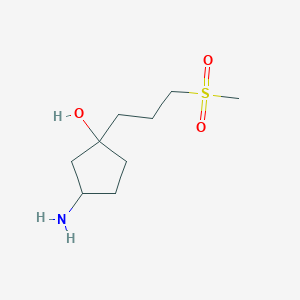
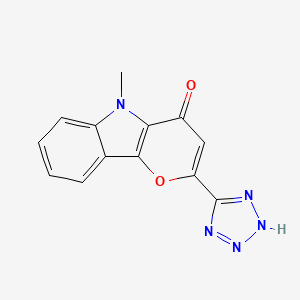
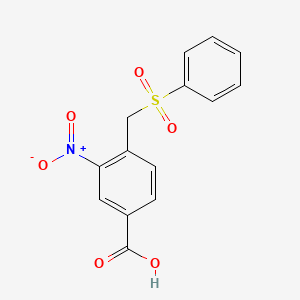
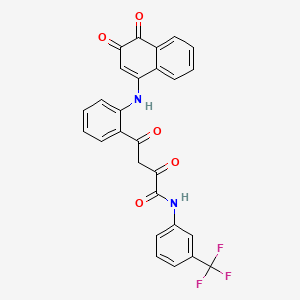
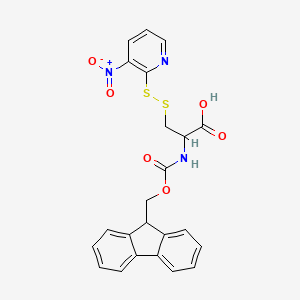
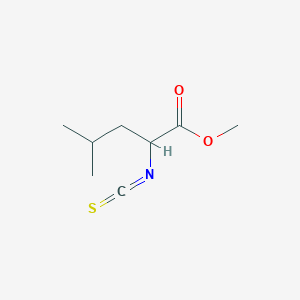
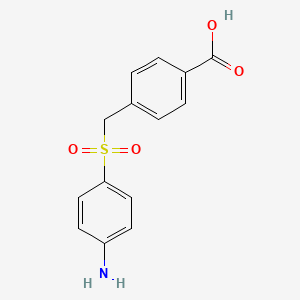
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

